1-(3-methoxypropyl)-5-methyl-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxypropyl)-5-methyl-1H-pyrazol-3-amine is a chemical compound with a unique structure that includes a pyrazole ring substituted with a methoxypropyl group and a methyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-(3-methoxypropyl)-5-methyl-1H-pyrazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxypropylamine and 5-methyl-1H-pyrazole.
Reaction Conditions: The reaction involves the alkylation of 5-methyl-1H-pyrazole with 3-methoxypropylamine under controlled conditions. This can be achieved using a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by the addition of 3-methoxypropylamine.
Industrial Production: For large-scale production, the process can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
1-(3-Methoxypropyl)-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like thiols or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles.
Scientific Research Applications
1-(3-Methoxypropyl)-5-methyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: In the industrial sector, it is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-methoxypropyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes. For example, it may inhibit specific enzymes involved in inflammation or cancer progression.
Pathways: By interacting with these targets, the compound can modulate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
1-(3-Methoxypropyl)-5-methyl-1H-pyrazol-3-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(3-methoxypropyl)-4-piperidinamine and 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one share structural similarities
Uniqueness: The presence of both a methoxypropyl group and a methyl group on the pyrazole ring gives this compound unique chemical and biological properties. Its specific substitution pattern may confer distinct reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C8H15N3O |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-(3-methoxypropyl)-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C8H15N3O/c1-7-6-8(9)10-11(7)4-3-5-12-2/h6H,3-5H2,1-2H3,(H2,9,10) |
InChI Key |
XYJROABTLJJABU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCCOC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.